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Compound of Interest

Compound Name: NHS-PEG1-SS-PEG1-NHS

Cat. No.: B2662581

Introduction

NHS-PEG1-SS-PEG1-NHS is a homobifunctional, cleavable crosslinking reagent used to
covalently link proteins or other biomolecules containing primary amines.[1][2] Its structure
consists of two N-hydroxysuccinimide (NHS) ester groups at either end of a spacer arm.[1] This
spacer contains a central disulfide (SS) bond, which is susceptible to cleavage by reducing
agents, and two short polyethylene glycol (PEG1) units that enhance water solubility.[3][4][5]
This reagent is ideal for applications requiring the temporary linkage of molecules, such as in
the study of protein-protein interactions, the creation of reversible antibody-drug conjugates
(ADCs), and the assembly of stimuli-responsive biomaterials.[3][6][7]

The NHS esters react selectively with primary amines (-NH2), found on the N-terminus of
proteins and the side chain of lysine residues, to form stable amide bonds.[8] The reaction
proceeds efficiently under mild, physiological to slightly alkaline conditions (pH 7.2-8.5).[9][10]
The key feature of this crosslinker is the disulfide bond, which can be readily cleaved under
mild reducing conditions, for example, using dithiothreitol (DTT) or tris(2-
carboxyethyl)phosphine (TCEP).[11] This allows for the dissociation of the crosslinked
conjugate back into its original components, making it a powerful tool for applications where
reversibility is desired.[3][12]

Mechanism of Action

The utility of NHS-PEG1-SS-PEG1-NHS is based on two distinct chemical reactions:
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* Amine Conjugation (Amide Bond Formation): The process begins with the nucleophilic attack
of an unprotonated primary amine from a protein on the carbonyl carbon of the NHS ester.
This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.
[6] This reaction is highly dependent on pH; the amine must be deprotonated to be
nucleophilic. However, at higher pH values, the competing reaction—hydrolysis of the NHS
ester by water—also accelerates, which can reduce conjugation efficiency.[9]

 Disulfide Cleavage (Reversibility): The disulfide bond within the spacer arm can be cleaved
by reducing agents. These agents reduce the disulfide bond (-S-S-) to two separate thiol
groups (-SH), thereby breaking the covalent linkage between the conjugated molecules.[11]
[13] This reaction is typically rapid and can be performed under gentle conditions that
preserve the integrity of the proteins.[11]

Physicochemical and Reaction Data

The following tables summarize key quantitative data for the effective use of NHS-ester
disulfide crosslinkers.

Table 1: Physicochemical Properties of NHS-PEG1-SS-PEG1-NHS

Property Value Reference
Chemical Name NHS-PEG1-SS-PEG1-NHS [1]
CAS Number 1688598-83-5 [1]
Molecular Formula C14H16N2010S2 [1]
Molecular Weight 436.4 g/mol [1]
Reactivity Primary Amines (-NH2) [1]

| Cleavability | Reducible Disulfide Bond |[1] |

Table 2: Recommended Conditions for NHS Ester Conjugation
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Recommended
Parameter Notes Reference
Range
Optimal balance
between amine
pH 7.2-85 L. [9][14]
reactivity and NHS
ester hydrolysis.
Lower temperatures
4°C to Room can prolong reaction
Temperature ) ) [6][15]
Temperature (25°C) time but increase NHS
ester stability.
Requires optimization
] ] 30 - 60 minutes at RT,  based on protein
Reaction Time ] [6][14]
2 -4 hours at 4°C concentration and
reactivity.
Higher excess can
Molar Excess of improve efficiency but
, 10- to 50-fold _ [6][16]
Crosslinker may increase non-
specific modifications.
Must be free of
) Phosphate, Borate, ) )
Compatible Buffers primary amines (e.g., [9][14]

HEPES, Bicarbonate

Tris, Glycine).

| Quenching Reagents | Tris, Glycine, Hydroxylamine | Used to terminate the reaction by
consuming unreacted NHS esters. |[6][9] |

Table 3: Stability of NHS Esters as a Function of pH
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Half-life of NHS

pH Temperature (°C) . Reference
7.0 0 4 -5 hours [9]

7.0 Room Temperature ~7 hours [6]

8.0 4 ~1 hour [6]

8.6 4 10 minutes [91[14]

| 9.0 | Room Temperature | Minutes |[6] |

Table 4: Conditions for Disulfide Bond Cleavage

Reducing . Incubation Incubation
Concentration . Reference
Agent Time Temperature
Room
15 - 60
DTT 20 - 50 mM . Temperature to  [11]
minutes
37°C
i Room
TCEP 0.5-20 mM 5 - 30 minutes [11]
Temperature

| 2-Mercaptoethanol (BME) | 10 - 100 mM | 30 - 60 minutes | Room Temperature to 37°C |[11] |

Note: TCEP is often preferred as it is odorless, more stable, and does not require a specific pH

range for activity.[11]

Experimental Protocols
Protocol 1: Protein-Protein Crosslinking

This protocol details the procedure for creating a covalent linkage between two proteins
(Protein A and Protein B) using NHS-PEG1-SS-PEG1-NHS.

Materials:
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o Purified Protein A and Protein B
e NHS-PEG1-SS-PEG1-NHS crosslinker
e Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

o Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.5. Ensure the
buffer is amine-free.[9]

e Quenching Buffer: 1 M Tris-HCI, pH 7.5

o Desalting columns or dialysis cassettes for purification
Procedure:

o Protein Preparation:

o Prepare a solution of Protein A and Protein B in the Conjugation Buffer at a concentration
of 1-10 mg/mL. If the proteins are stored in a buffer containing primary amines (like Tris),
they must be exchanged into the Conjugation Buffer via dialysis or a desalting column.

e Crosslinker Stock Solution Preparation:

o Immediately before use, allow the vial of NHS-PEG1-SS-PEG1-NHS to equilibrate to room
temperature to prevent moisture condensation.[16]

o Prepare a 10 mM stock solution by dissolving the required amount of the crosslinker in
anhydrous DMSO.[16]

e Crosslinking Reaction:

o Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein mixture.
[16] The final DMSO concentration should not exceed 10% to avoid protein denaturation.

[6]

o Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[16] The
optimal time may require adjustment.
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e Quenching the Reaction:

o Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM
(e.g., add 20-50 pL of 1 M Tris per 1 mL of reaction volume).[16]

o Incubate for 15 minutes at room temperature to ensure all unreacted NHS esters are
hydrolyzed.[16]

e Purification:

o Remove excess crosslinker and quenching reagents by passing the reaction mixture
through a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[6]

e Analysis:

o Analyze the crosslinked product using SDS-PAGE. A successful crosslink will result in a
new band corresponding to the molecular weight of the Protein A-Protein B conjugate.
Further analysis can be performed by size-exclusion chromatography (SEC) or mass
spectrometry.

Protocol 2: Cleavage of Disulfide Linkage

This protocol describes how to reverse the crosslink and separate the conjugated proteins.
Materials:
o Crosslinked protein conjugate from Protocol 1
e Reducing Agent: 500 mM DTT or 100 mM TCEP stock solution
e SDS-PAGE loading buffer (with and without a reducing agent for comparison)
Procedure:
e Sample Preparation:
o Aliquot the purified crosslinked protein conjugate into two tubes.

o Cleavage Reaction:
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o To one tube, add the reducing agent stock solution to a final concentration of 20-50 mM
DTT or 1-10 mM TCEP.[11]

o Incubate the sample at 37°C for 30 minutes.
o The second tube will serve as the non-reduced control.
e Analysis:
o Add SDS-PAGE loading buffer to both the reduced and non-reduced samples.
o Run both samples on an SDS-PAGE gel.

o Expected Result: The non-reduced sample should show a high-molecular-weight band
corresponding to the crosslinked conjugate. The reduced sample should show the
disappearance of this band and the appearance of bands corresponding to the individual
Protein A and Protein B.

Visualizations
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Step 1: Conjugation

Protein A (-NH2) Protein B (-NH2) M

pH 7.2-8.5 pH 7.218.5 pH 7.2-8.5
Amine-free bu Amine-free buffer Amine-free buffer

Protein A-S-S-Protein B
(Stable Conjugate)

Add Reducing Agent Add Reducing Agent
(e.g.| DTT, TCEP) (e.g., DTT, TCEP)

Step 2: Reversa

Protein B (-SH)

Protein A (-SH)

Click to download full resolution via product page

Caption: Reaction mechanism of reversible protein crosslinking.
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1. Buffer Exchange into
Amine-Free Buffer (pH 7.5)

Y

2. Prepare 10 mM Crosslinker
Stock in Anhydrous DMSO

:

3. Mix Proteins & Crosslinker
Incubate 30-60 min @ RT

:

4. Add Quenching Buffer
(e.g., Tris) to Stop Reaction

Y

5. Purify Conjugate
(Desalting or Dialysis)

6. Analyze by SDS-PAGE

(Confirm Conjugate Formation)

7. Add Reducing Agent (DTT/TCEP)
Incubate 30 min @ 37°C

;

8. Analyze by SDS-PAGE
(Confirm Cleavage)

End: Regenerated Proteins
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Caption: Experimental workflow for crosslinking and cleavage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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